
6-Methoxy-2-morpholino-5-nitropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-morpholino-5-nitropyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-morpholino-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the nitration of a methoxy-substituted pyrimidine followed by the introduction of a morpholino group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-morpholino-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized pyrimidines.
Substitution: The methoxy and morpholino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amino-substituted pyrimidines.
Scientific Research Applications
6-Methoxy-2-morpholino-5-nitropyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-morpholino-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitropyrimidin-4-amine: A structurally similar compound with different substituents.
6-Methoxy-5-nitropyrimidin-4-amine: Another related compound with slight variations in the functional groups.
Uniqueness
6-Methoxy-2-morpholino-5-nitropyrimidin-4-amine is unique due to the presence of both methoxy and morpholino groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C9H13N5O4 |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
6-methoxy-2-morpholin-4-yl-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C9H13N5O4/c1-17-8-6(14(15)16)7(10)11-9(12-8)13-2-4-18-5-3-13/h2-5H2,1H3,(H2,10,11,12) |
InChI Key |
OYGHTWPBAZORNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1[N+](=O)[O-])N)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


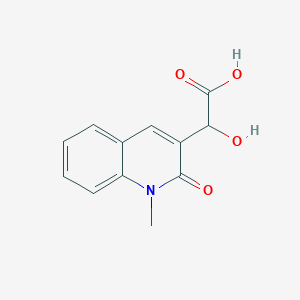
![7'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14873093.png)
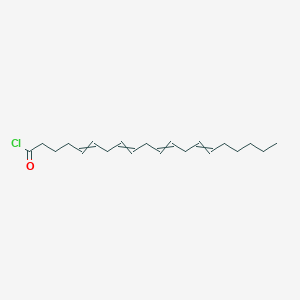

![Tert-butyl 2-((methylamino)methyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14873107.png)
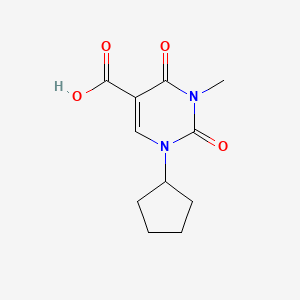



![N-methoxy-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14873132.png)
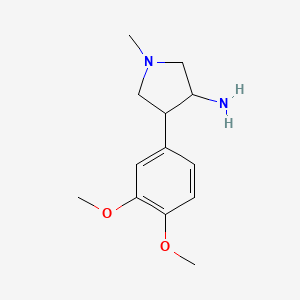
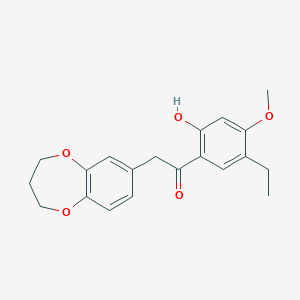

![[1,1-Dimethyl-3-(2-trifluoromethoxy-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14873150.png)
